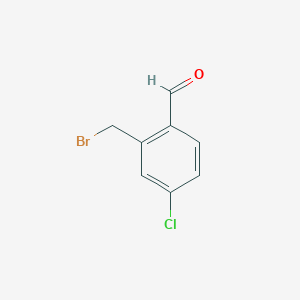

2-(Bromomethyl)-4-chlorobenzaldehyde

Description

2-(Bromomethyl)-4-chlorobenzaldehyde is an organic compound with the molecular formula C8H6BrClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromomethyl group at the second position and a chlorine atom at the fourth position

Properties

Molecular Formula |

C8H6BrClO |

|---|---|

Molecular Weight |

233.49 g/mol |

IUPAC Name |

2-(bromomethyl)-4-chlorobenzaldehyde |

InChI |

InChI=1S/C8H6BrClO/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2 |

InChI Key |

BXXQOZDXXRKSFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chlorobenzaldehyde typically involves the bromination of 4-chlorobenzaldehyde. One common method is the reaction of 4-chlorobenzaldehyde with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the product. The use of solvents like acetone or dichloromethane can facilitate the reaction and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chlorobenzaldehyde undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.

Oxidation: The major product is 2-(Bromomethyl)-4-chlorobenzoic acid.

Reduction: The major product is 2-(Bromomethyl)-4-chlorobenzyl alcohol.

Scientific Research Applications

2-(Bromomethyl)-4-chlorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chlorobenzaldehyde primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The aldehyde group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

2-(Bromomethyl)-naphthalene: Similar in structure but with a naphthalene ring instead of a benzene ring.

2-Bromomethyl-anthraquinone: Contains an anthraquinone core with a bromomethyl group.

Ethyl 2-(bromomethyl)acrylate: An ester with a bromomethyl group attached to an acrylate moiety.

Uniqueness

2-(Bromomethyl)-4-chlorobenzaldehyde is unique due to the presence of both a bromomethyl group and a chlorine atom on the benzene ring. This combination of substituents enhances its reactivity and allows for a diverse range of chemical transformations. The compound’s dual functionality makes it a valuable intermediate in organic synthesis, offering versatility in the construction of complex molecules .

Biological Activity

2-(Bromomethyl)-4-chlorobenzaldehyde is an organic compound with a molecular formula of CHBrClO and a molecular weight of approximately 219.46 g/mol. It features a benzaldehyde functional group, a bromomethyl group, and a chlorine substituent on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- Appearance : Solid, typically white to orange.

- Melting Point : Ranges from 69 °C to 73 °C.

- Reactivity : The presence of bromine and chlorine enhances reactivity, making it a versatile intermediate in organic synthesis.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 4-Bromo-2-chlorobenzaldehyde | Antimicrobial | Effective against various bacterial strains |

| 2-Bromo-4-nitrobenzaldehyde | Anticancer | Induced apoptosis in cancer cell lines |

| 3-Bromo-5-chlorobenzaldehyde | Antifungal | Inhibited growth of certain fungal pathogens |

| 2-Chloro-4-methoxybenzaldehyde | Antioxidant | Exhibited significant free radical scavenging |

The mechanism by which halogenated benzaldehydes exert their biological effects often involves interactions with nucleophiles and electrophiles in biological systems. For instance, they may form covalent bonds with proteins or nucleic acids, leading to altered cellular functions or induction of apoptosis in cancer cells.

Case Studies

- Antimicrobial Activity : A study examining halogenated benzaldehydes found that compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibiotics.

- Anticancer Properties : Research has indicated that halogenated aromatic compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, studies on related compounds showed that they could inhibit tumor growth through mechanisms involving the modulation of signaling pathways associated with cell survival.

- Fungal Inhibition : Investigations into the antifungal properties of structurally similar compounds revealed that they could effectively inhibit the growth of pathogenic fungi, suggesting that this compound might share similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.